N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride
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Overview
Description
N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride is a complex organic compound that features a fluorine atom, a boronic ester group, and an amine group attached to a cyclohexane ring
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized starting from 3-fluoro-4-bromobenzyl chloride and cyclohexanamine. The boronic acid derivative is formed by reacting the bromobenzyl chloride with a boronic acid pinacol ester in the presence of a palladium catalyst under Suzuki coupling conditions.
Hydrochloride Formation: The resulting boronic acid derivative is then converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using reactors equipped with temperature and pressure control to ensure consistent quality.
Purification: The final product is purified using crystallization techniques to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the compound, especially targeting the boronic ester group.
Substitution: Substitution reactions are common, where the fluorine atom or the boronic ester group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Fluoro-benzaldehyde or fluoro-benzoic acid derivatives.
Reduction Products: Reduced boronic acid derivatives.
Substitution Products: Various substituted benzyl or boronic ester derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Biology: It serves as a probe in biological studies to understand the interaction of fluorine-containing compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity and stability, while the boronic ester group can form reversible covalent bonds with biological targets, influencing their activity.
Molecular Targets and Pathways Involved:
Enzymes: Potential targets include enzymes involved in metabolic pathways or signal transduction.
Receptors: The compound may interact with specific receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Similar structure with a different amine group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a methyl ester group instead of an amine group.
N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide: Similar boronic ester structure with a different sulfonamide group.
Uniqueness: The presence of the cyclohexanamine group in N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BFNO2.ClH/c1-18(2)19(3,4)24-20(23-18)16-11-10-14(12-17(16)21)13-22-15-8-6-5-7-9-15;/h10-12,15,22H,5-9,13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVXLWBTAVWTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCCC3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BClFNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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